molecular formula C6H5F2NO B3013976 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 1955557-96-6

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B3013976
CAS No.: 1955557-96-6
M. Wt: 145.109
InChI Key: QXEUFJZNHZTJPU-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrile group and two fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a fluorinated precursor with a nitrile group in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carboxylic acid
  • 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-methanol

Uniqueness

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is unique due to its specific bicyclic structure and the presence of both fluorine atoms and a nitrile group. This combination of features imparts distinct chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEUFJZNHZTJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1C2(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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